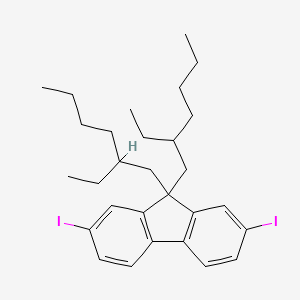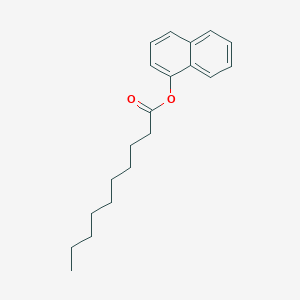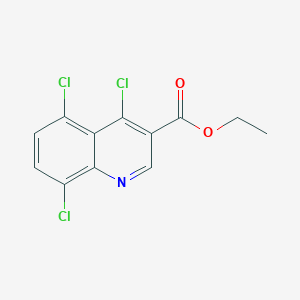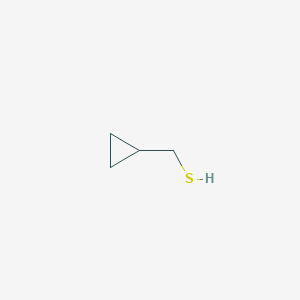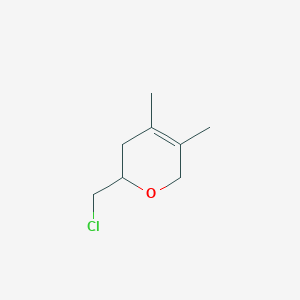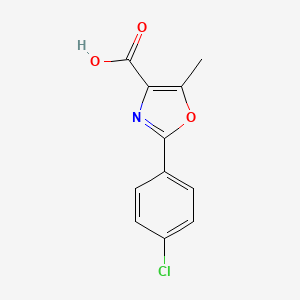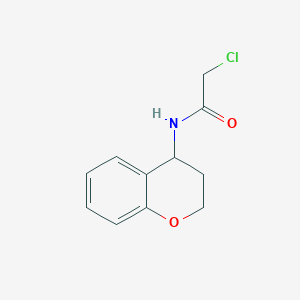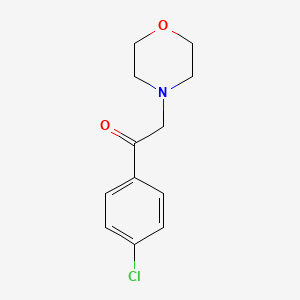
1-(4-Chlorophenyl)-2-morpholinoethanone
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-morpholinoethanone, commonly known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPE belongs to the class of ketone compounds and is widely used in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of CMPE is not yet fully understood. However, it has been suggested that CMPE exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. CMPE has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. CMPE has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
CMPE has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. CMPE has also been shown to possess anticonvulsant properties by modulating the activity of voltage-gated ion channels in neurons. Additionally, CMPE has been shown to protect against oxidative stress and neuronal damage by enhancing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CMPE in lab experiments is its high potency and selectivity. CMPE has been shown to exhibit its pharmacological effects at low concentrations, making it an ideal compound for studying the mechanisms of action of various drugs and receptors. However, one of the limitations of using CMPE is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for the research on CMPE. One of the most promising areas is the investigation of its potential in the treatment of neurodegenerative diseases. CMPE has been shown to possess neuroprotective properties and may have the potential to slow down or even reverse the progression of these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMPE and to develop more potent and selective analogs of the compound.
Conclusion
In conclusion, CMPE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of CMPE can be achieved through several methods, and it has been extensively studied for its pharmacological activities. CMPE has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects and may have the potential to treat neurodegenerative diseases. While there are some limitations to using CMPE in lab experiments, careful dosing and monitoring can ensure its safety. Further studies are needed to fully understand the mechanism of action of CMPE and to develop more potent and selective analogs of the compound.
Applications De Recherche Scientifique
CMPE has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. CMPE has also been shown to possess neuroprotective properties and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELXGZRNWJYAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388648 | |
| Record name | 1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-morpholinoethanone | |
CAS RN |
20099-95-0 | |
| Record name | 1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



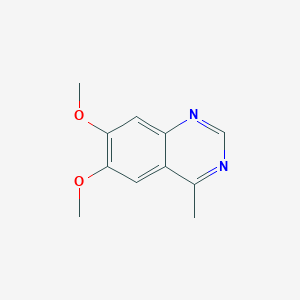
![1,3,5,7,9,11,13-Heptacyclopentyl-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1623115.png)
